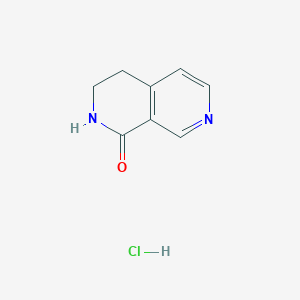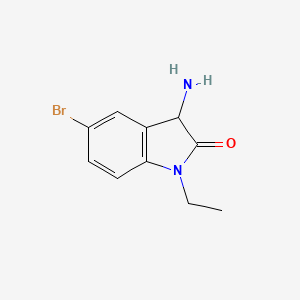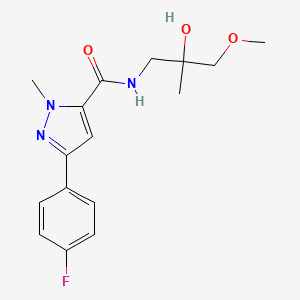![molecular formula C15H12F3N5O2 B2687430 {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 861210-55-1](/img/structure/B2687430.png)
{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a complex organic molecule that belongs to the class of triazole compounds These compounds are known for their diverse biological activities, making them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol typically involves a series of steps that include the formation of the triazole ring, the incorporation of the pyrimidine moiety, and the introduction of the hydroxymethyl group. Specific reaction conditions, such as the use of specific catalysts, solvents, and temperatures, are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Methods such as flow chemistry or the use of continuous reactors can enhance efficiency and reduce costs. Ensuring environmental sustainability and safety is also a key consideration in industrial production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the hydroxymethyl group to form aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the pyrimidine or triazole rings, potentially altering the compound's biological activity.
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Conditions vary based on the specific substitution but often involve catalysts or activating groups to facilitate the reaction.
Major Products Formed
Depending on the type of reaction, the major products can vary. For instance, oxidation typically leads to the formation of aldehydes or acids, while substitution reactions introduce new functional groups that can significantly change the molecule's properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits properties that can influence enzymatic activity or cellular processes, making it useful in biochemical research and drug development.
Medicine
In medicine, its unique structure lends itself to potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in material science, including the development of new polymers or coatings.
作用機序
The mechanism of action of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the molecule's binding affinity, while the triazole ring can participate in hydrogen bonding or π-π interactions. These interactions lead to the modulation of biological pathways and ultimately result in the compound's observed effects.
類似化合物との比較
Compared to other triazole and pyrimidine-containing compounds, {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct reactivity and potential applications. Similar compounds might include:
{4-(hydroxymethyl)-1-[4-phenyl-6-(methyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
{4-(hydroxymethyl)-1-[4-phenyl-6-(chloromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
These compounds share structural similarities but differ in specific substituents, which can affect their chemical and biological properties.
特性
IUPAC Name |
[5-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)13-6-10(9-4-2-1-3-5-9)19-14(20-13)23-12(8-25)11(7-24)21-22-23/h1-6,24-25H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHPLOXXWLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(N=N3)CO)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2687351.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)

![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)

![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)



